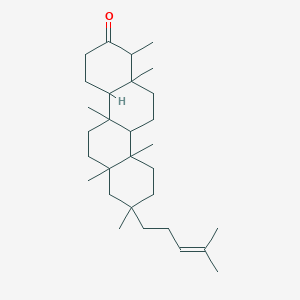
Shionon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シオノンは、シオノンとも呼ばれ、植物のアスター・タタリカスから単離されたトリテルペノイド化合物です。これは、ユニークな6員環テトラシクリック骨格と3-オキソ-4-メチル構造で知られています。 シオノンは、鎮咳作用や抗炎症作用など、さまざまな生物活性について研究されています .
準備方法
合成経路と反応条件
シオノンの合成には、より単純な有機化合物から始まるいくつかのステップが含まれます。一般的な方法の1つは、天然の前駆体であるスクアレンの環化、続いて酸化およびメチル化反応によって、最終的なシオノン構造を形成することです。反応条件には、一般的に、触媒として強酸または強塩基の使用、および環化とそれに続く反応を促進するための特定の温度と圧力の設定が含まれます。
工業的生産方法
シオノンの工業的生産では、多くの場合、高速逆流クロマトグラフィー(HSCCC)を使用して、植物抽出物から化合物を分離および精製します。 この方法は、簡便性、短い調製期間、および高収率のために有利です .
化学反応の分析
反応の種類
シオノンは、以下を含むさまざまな化学反応を起こします。
酸化: シオノンは、異なるオキソ誘導体を形成するために酸化することができます。
還元: 還元反応は、シオノンを対応するアルコールに変換することができます。
置換: シオノンは、官能基が他の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: さまざまなハロゲン化剤と求核剤が置換反応で使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、さまざまなオキソ誘導体、アルコール、および置換シオノン化合物があり、それぞれが異なる生物活性を持っています。
科学研究の用途
シオノンは、幅広い科学研究の用途があります。
化学: 他の複雑なトリテルペノイドの合成の前駆体として使用されます。
生物学: 生物学的経路の調節における役割と、生物活性化合物の可能性について研究されています。
医学: 鎮咳作用、抗炎症作用、および潜在的な抗ウイルス作用について調査されています.
産業: 医薬品の開発や、伝統医学における天然物として利用されています。
科学的研究の応用
Shionon has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its anti-tussive, anti-inflammatory, and potential antiviral properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in traditional medicine.
作用機序
シオノンは、さまざまな分子標的と経路を通じて効果を発揮します。シオノンは、炎症反応に関与する酵素であるヒト好中球エラスターゼを阻害することが示されています。この阻害は、炎症とそれに関連する症状を軽減するのに役立ちます。 さらに、シオノンは、特定の受容体とシグナル伝達経路と相互作用して、鎮咳効果を発揮します .
類似化合物の比較
類似化合物
ベツリン酸: 抗炎症作用と抗がん作用を持つ別のトリテルペノイドです。
オレアノール酸: 肝保護作用と抗炎症作用で知られています。
ウルソール酸: 抗炎症作用、抗がん作用、抗菌作用を示します。
ユニークさ
シオノンは、特定の6員環テトラシクリック骨格と3-オキソ-4-メチル構造のためにユニークであり、他のトリテルペノイドでは一般的に見られない独特の生物活性をもたらします。ヒト好中球エラスターゼを阻害する能力と、潜在的な抗ウイルス作用は、シオノンを他の類似化合物とさらに区別します。
類似化合物との比較
Similar Compounds
Betulinic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Uniqueness
Shionon is unique due to its specific six-membered tetracyclic skeleton and 3-oxo-4-methyl structure, which confer distinct biological activities not commonly found in other triterpenoids. Its ability to inhibit human neutrophil elastase and its potential antiviral properties further distinguish it from similar compounds.
生物活性
Shionon, also known as Shionone, is a tetracyclic triterpenoid primarily derived from the plant Aster tataricus. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects against various diseases. This article provides a comprehensive examination of the biological activity of this compound, supported by data tables and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C30H50O |
| Molecular Weight | 426.72 g/mol |
| Melting Point | 161-162 °C |
| Boiling Point | 485.6 °C (predicted) |
| Density | 0.941 g/cm³ (predicted) |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Human Neutrophil Elastase : this compound acts as an effective inhibitor of human neutrophil elastase (HNE), which plays a crucial role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory lung diseases such as H1N1 and SARS virus infections .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-Adipogenic Effects : Research indicates that this compound may possess anti-adipogenic properties, potentially influencing fat cell differentiation and lipid metabolism .
Case Studies and Research Findings
- Anti-Inflammatory Effects :
- Antioxidant Activity :
- Potential Anti-Cancer Properties :
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anti-Inflammatory | Inhibits human neutrophil elastase; reduces cytokine levels |
| Antioxidant | Scavenges free radicals; increases GSH levels |
| Anti-Adipogenic | Influences fat cell differentiation; affects lipid metabolism |
| Potential Anti-Cancer | Induces apoptosis; inhibits cancer cell proliferation |
特性
IUPAC Name |
1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXUNQUXCHJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














